N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:
- A 3-(trifluoromethyl)phenyl group at position 3 of the triazole ring, contributing electron-withdrawing properties and metabolic stability.
- A 4-methylcyclohexylamine substituent at position 5, introducing steric bulk and conformational rigidity.
Below, we compare its structural, synthetic, and functional attributes with similar triazoloquinazoline derivatives.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5/c1-14-9-11-17(12-10-14)27-21-18-7-2-3-8-19(18)31-22(28-21)20(29-30-31)15-5-4-6-16(13-15)23(24,25)26/h2-8,13-14,17H,9-12H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVGQKSLXMXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Quinazoline Synthesis: The quinazoline moiety can be synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling Reactions: The trifluoromethylphenyl group and the methylcyclohexyl group are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has demonstrated that compounds with a quinazoline backbone exhibit promising anticancer properties. For instance, related derivatives have been synthesized and tested for their efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance potency against specific cancer types.
Key Findings:
- Targeting TACE: Derivatives of quinazoline have shown potential as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. Compounds designed to target TACE have been evaluated for their antiproliferative effects on breast cancer cell lines, showing significant activity at low concentrations .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .
Antimicrobial Properties
The antimicrobial activity of N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been explored. Compounds with similar structural features have been tested against various bacterial and fungal strains.
Research Insights:
- Broad-Spectrum Activity: Studies have indicated that triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Penicillium chrysogenum.
- Minimum Inhibitory Concentrations (MIC): Some derivatives showed low MIC values, suggesting they could be developed into effective antimicrobial agents for treating infections resistant to conventional antibiotics .
Receptor Antagonism
Another significant application is in the field of receptor antagonism. The compound has been identified as a potential antagonist for corticotropin-releasing factor (CRF) receptors.
Clinical Relevance:
- Stress Response Modulation: By targeting CRF receptors, these compounds may help modulate stress responses and could be beneficial in treating anxiety disorders and depression. The antagonistic effect on CRF receptors can potentially reduce the physiological effects associated with stress responses .
Comparative Data Table
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of TACE; Induction of apoptosis | Significant antiproliferative effects on cancer cells |
| Antimicrobial Properties | Broad-spectrum activity against bacteria/fungi | Low MIC values indicating effectiveness |
| Receptor Antagonism | CRF receptor antagonism | Potential for treating anxiety and depression |
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, similar to Plasmodium falciparum inhibitors .
- Sulfonyl vs. Aryl Groups : Sulfonyl-containing derivatives () exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to aryl-substituted compounds.
Biological Activity
N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article compiles various research findings on its biological properties, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.
1. Chemical Structure and Properties
The compound belongs to the class of triazoloquinazoline derivatives, characterized by the presence of a triazole ring fused to a quinazoline moiety. This structural configuration is known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₅ |
| Molecular Weight | 365.33 g/mol |
| Log P (octanol-water partition) | 2.45 |
| Solubility | Soluble in DMSO |
Research indicates that compounds in this class may exert their effects through various mechanisms:
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Some derivatives have been identified as antagonists of CRF receptors, which are implicated in stress response and anxiety disorders .
- Anticancer Activity : The structural features of triazoloquinazolines suggest potential for DNA intercalation, leading to inhibition of cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
3.1 Antimicrobial Activity
Studies on related triazoloquinazoline derivatives have demonstrated promising antimicrobial properties:
- In vitro Studies : Compounds were evaluated against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 0.25 µg/mL to 16 µg/mL for effective compounds .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
3.2 Cytotoxicity
Cytotoxicity assays using human cancer cell lines revealed that certain derivatives exhibited selective toxicity:
- MTT Assay Results : Compounds showed low cytotoxicity against normal cell lines while effectively inhibiting cancer cells at concentrations as low as 0.051 µM for pancreatic cancer cells .
Case Study 1: Anticancer Efficacy
A study highlighted the anticancer effects of a closely related quinazoline derivative where the compound demonstrated significant inhibition of tumor growth in xenograft models with an IC50 value of approximately 0.066 µM against pancreatic carcinoma cell lines .
Case Study 2: CRF Antagonism
Another investigation focused on the CRF receptor antagonistic properties of cyclohexyl amide derivatives that share structural similarities with our compound. These studies indicated a reduction in anxiety-like behaviors in animal models when treated with these antagonists .
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulates interactions with DHODH (PDB: 1D3G) or DNA (docking scores: −9.1 to −11.3 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
How can contradictory yield data in synthesis protocols be resolved?
Methodological Analysis
Yield discrepancies (25–65%) arise from:
- Reagent purity : Use HPLC-grade solvents to minimize side reactions.
- Catalyst deactivation : Freshly prepare Cu(I)-L-proline complexes to maintain activity .
- Temperature control : Optimize between 60–80°C to balance reaction rate and decomposition .
What in vitro models evaluate the anticancer potential of this compound?
Q. Advanced Research Focus
- Cell viability assays (MTT) : Test IC₅₀ values against HeLa (cervical cancer) and MCF-7 (breast cancer) lines .
- Apoptosis markers : Measure caspase-3 activation via Western blot .
- Cell cycle analysis (PI staining) : G2/M arrest indicates DNA damage .
How does stereochemistry influence target selectivity?
Advanced Research Focus
The 4-methylcyclohexyl group’s chair conformation affects:
- Hydrophobic interactions : Axial methyl groups enhance binding to lipid-rich enzyme pockets .
- Stereoelectronic effects : Equatorial positioning reduces steric hindrance with quinazoline-NH groups .
What toxicological assessments are critical for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
